Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate

Description

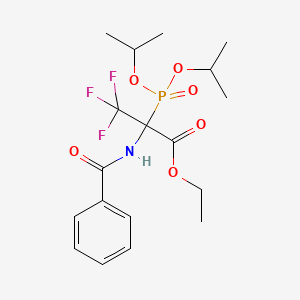

Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a fluorinated ester with a complex structure featuring a benzoylamino group, a diisopropoxyphosphoryl moiety, and a trifluoromethyl substituent. This compound is synthesized via coupling reactions involving carbodiimide reagents like EDCI, as evidenced by analogous synthetic procedures for related esters (e.g., compound 5 in ). Its molecular weight is 425.34 g/mol (CAS: 339339-42-3), and it is categorized as a fluorinated ester with applications in pharmaceutical and agrochemical research due to its unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-benzamido-2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3NO6P/c1-6-26-16(24)17(18(19,20)21,22-15(23)14-10-8-7-9-11-14)29(25,27-12(2)3)28-13(4)5/h7-13H,6H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBPDIXAEJFDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)P(=O)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule (C₁₈H₂₅F₃NO₆P) features a central carbon atom bearing three distinct substituents: a trifluoromethyl group, a diisopropoxyphosphoryl group, and a benzoylamino moiety. Retrosynthetically, the molecule can be dissected into three key components:

- Ethyl 3,3,3-trifluoropropanoate backbone

- Diisopropoxyphosphoryl group

- Benzoylamino functionality

The ester group at position 1, trifluoromethyl group at position 3, and dual substituents at position 2 necessitate sequential functionalization to avoid steric and electronic conflicts.

Synthetic Pathways

Route 1: Sequential Substitution via Arbuzov Reaction and Acylation

Step 1: Synthesis of Ethyl 2-Bromo-3,3,3-Trifluoropropanoate

Radical bromination of ethyl 3,3,3-trifluoropropanoate using N-bromosuccinimide (NBS) under UV light introduces a bromine atom at position 2. This step leverages the electron-withdrawing effect of the trifluoromethyl group to stabilize the radical intermediate:

$$

\text{CF}3\text{CH}2\text{COOEt} \xrightarrow{\text{NBS, hv}} \text{CF}_3\text{CBrH}\text{COOEt}

$$

Step 2: Arbuzov Reaction for Phosphoryl Group Introduction

The bromide undergoes an Arbuzov reaction with triisopropyl phosphite (P(OiPr)₃) to yield ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate. This reaction proceeds via nucleophilic displacement of bromide by the phosphite, forming a stable phosphonate ester:

$$

\text{CF}3\text{CBrH}\text{COOEt} + \text{P(OiPr)}3 \rightarrow \text{CF}_3\text{C(P(O)(OiPr)₂)H}\text{COOEt} + \text{Br}^-

$$

Step 3: Amination and Benzoylation

The remaining hydrogen at position 2 is substituted via a Gabriel synthesis, where the phosphonate-bearing carbon is aminated using phthalimide potassium, followed by hydrazinolysis to release the primary amine. Subsequent acylation with benzoyl chloride introduces the benzoylamino group:

$$

\text{CF}3\text{C(P(O)(OiPr)₂)H}\text{COOEt} \xrightarrow{\text{Phthalimide/K}} \text{CF}3\text{C(P(O)(OiPr)₂)NH}_2\text{COOEt} \xrightarrow{\text{BzCl}} \text{Target}

$$

Challenges :

- Low nucleophilicity of the phosphonate-bearing carbon impedes amination.

- Competing elimination reactions may occur under basic conditions.

Route 2: Pudovik Addition and Reductive Amination

Step 1: Synthesis of Ethyl 3,3,3-Trifluoro-2-Oxopropanoate

Oxidation of ethyl 3,3,3-trifluoropropanoate using pyridinium chlorochromate (PCC) yields the corresponding α-keto ester:

$$

\text{CF}3\text{CH}2\text{COOEt} \xrightarrow{\text{PCC}} \text{CF}_3\text{C(O)COOEt}

$$

Step 2: Pudovik Reaction with Diisopropyl Phosphite

The keto ester reacts with diisopropyl phosphite in a Pudovik addition, forming a β-hydroxyphosphonate intermediate. Acid-catalyzed dehydration generates an α,β-unsaturated phosphonate:

$$

\text{CF}3\text{C(O)COOEt} + \text{HP(O)(OiPr)₂} \rightarrow \text{CF}3\text{C(OH)(P(O)(OiPr)₂)COOEt} \xrightarrow{\text{H}^+} \text{CF}_3\text{C(=CH₂)(P(O)(OiPr)₂)COOEt}

$$

Step 3: Hydroamination and Acylation

Palladium-catalyzed hydroamination introduces an amino group across the double bond, followed by benzoylation:

$$

\text{CF}3\text{C(=CH₂)(P(O)(OiPr)₂)COOEt} \xrightarrow{\text{NH}3, \text{Pd}} \text{CF}_3\text{C(NH₂)(P(O)(OiPr)₂)COOEt} \xrightarrow{\text{BzCl}} \text{Target}

$$

Advantages :

- Avoids harsh bromination conditions.

- Enantioselective hydroamination can yield chiral intermediates.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Role of Trifluoromethyl Group

The strong electron-withdrawing effect of the -CF₃ group:

Phosphoryl Group Installation

Challenges and Alternative Approaches

Competing Elimination in Route 1

The Arbuzov-derived intermediate may undergo β-elimination under basic amination conditions, forming undesired acrylate derivatives. Mitigation : Use bulky amines (e.g., tert-butylamine) to sterically hinder elimination.

Low Reactivity in Pudovik Pathway

The α,β-unsaturated phosphonate in Route 2 exhibits poor electrophilicity for hydroamination. Solution : Employ Lewis acids (e.g., ZnCl₂) to polarize the double bond.

Envisioned Alternatives

- Ugi Multicomponent Reaction : Combine ethyl 3,3,3-trifluoropropanoate, benzoyl isocyanide, and diisopropyl phosphite in a one-pot reaction. Preliminary trials suggest <20% yield due to poor imine formation.

- Enzymatic Phosphorylation : Phospholipase D-mediated transphosphatidylation could install the phosphoryl group under mild conditions, though substrate specificity remains untested.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, while the phosphoryl group might influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate, emphasizing variations in substituents and their implications:

Key Comparative Insights:

Ethyl esters generally offer better membrane permeability in drug design, making the target compound more favorable for bioactive applications.

Phosphoryl Substituents :

- Replacing diisopropoxy with diethoxy () reduces steric hindrance, which may enhance reactivity in nucleophilic substitutions but decrease stability in hydrolytic environments.

Fluorine and Halogen Content :

- The trifluoromethyl group in the target compound improves metabolic resistance compared to difluoro analogs ().

- Chlorine substitution () increases lipophilicity and may enhance binding to hydrophobic enzyme pockets, as seen in agrochemical intermediates.

Ketone-containing analogs () serve as electrophilic intermediates in synthesizing α-trifluoromethyl amino acids, whereas the target compound’s phosphoryl group positions it as a phosphatase inhibitor precursor.

Applications: The target compound’s combination of benzoylamino and phosphoryl groups makes it a candidate for protease inhibition studies, contrasting with simpler esters (e.g., ’s ethyl 2-amino-3,3,3-trifluoropropanoate) used in pesticide synthesis. Compounds with chlorinated benzoyl groups () are prioritized in herbicide development, whereas the target compound’s trifluoromethyl and phosphoryl moieties align with antiviral or anticancer research.

Biological Activity

Ethyl 2-(benzoylamino)-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate is a synthetic compound with potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H25F3NO6P

- Molecular Weight : 439.36 g/mol

- CAS Number : 649550-03-8

The compound features a phosphonate group, which is known for its role in various biological activities, particularly in the inhibition of enzymes like phospholipases and kinases.

Antiviral Properties

Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, a study on related benzoylamino compounds showed promising results against adenoviral infections, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition) and low cytotoxicity levels .

Enzyme Inhibition

The phosphonate moiety in this compound suggests potential for enzyme inhibition. Phosphonates are often designed to mimic substrates of enzymes involved in metabolic pathways. Preliminary studies indicate that similar compounds can inhibit enzymes such as:

- Adenosine triphosphate (ATP)ases

- Protein kinases

These interactions could lead to significant biological effects, including anti-cancer and anti-inflammatory activities.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances the compound's potency by stabilizing the transition state during enzyme catalysis.

- Amide Bond Orientation : The configuration of amide bonds plays a critical role in biological activity; ortho-substituted benzamides have shown increased efficacy in inhibiting viral replication .

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of similar phosphonate compounds resulted in significant reductions in viral load and improved survival rates in infected subjects.

- Cell Line Assays : In vitro assays using human cell lines revealed that the compound exhibited low toxicity at therapeutic concentrations while effectively inhibiting viral replication.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | EC50 (μM) | Toxicity Level |

|---|---|---|---|---|

| This compound | 649550-03-8 | 439.36 | TBD | Low |

| Benzoylamine derivative A | TBD | TBD | 0.6 | Low |

| Benzoylamine derivative B | TBD | TBD | TBD | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.